molecular formula C10H13N B1332080 N-Allylbenzylamine CAS No. 4383-22-6

N-Allylbenzylamine

Cat. No.: B1332080
CAS No.: 4383-22-6
M. Wt: 147.22 g/mol
InChI Key: RHUCQDQRNUUMKY-UHFFFAOYSA-N
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Description

N-Allylbenzylamine is an organic compound with the molecular formula C10H13N. It consists of a benzyl group attached to an allyl amine group. This compound is known for its versatile applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Safety and Hazards

N-Allylbenzylamine is classified as a skin corrosive substance, sub-category 1C . It is also classified as a flammable liquid .

Biochemical Analysis

Biochemical Properties

N-Allylbenzylamine plays a significant role in biochemical reactions, particularly in the context of photo-oxidation processes. It interacts with enzymes and proteins, such as those involved in redox reactions. For instance, the Eosin Y mediated photo-oxidation of this compound produces imines as primary reaction products

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of these enzymes. For example, the photo-oxidation process mediated by Eosin Y involves the formation of imines from this compound, which further undergoes reactions to form other products . These interactions highlight the compound’s role in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to the formation of undesired aldehydes from imines . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring accurate results.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allylbenzylamine can be synthesized through several methods. One common approach involves the reaction of benzylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, this compound can be produced by the reductive amination of benzaldehyde with allylamine. This process involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: N-Allylbenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form this compound derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted this compound compounds.

Scientific Research Applications

N-Allylbenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Benzylamine: Similar structure but lacks the allyl group.

    N-Benzyl-2-propen-1-amine: Another compound with a similar structure but different functional groups.

Properties

IUPAC Name

N-benzylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUCQDQRNUUMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334565
Record name N-Allylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-22-6
Record name N-Allylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of benzylamine (5.7 ml, 52.2 mmol) and sodium iodide (38 mg, 0.25 mmol) in DMSO (30 ml) was added dropwise allyl bromide (2.2 ml, 25.4 mmol) at 0° C. under argon. After stirring for 3 h at room temperature the reaction was complete as shown by TLC (cyclohexanes:ethyl acetate 1:1). Then saturated aqueous sodium bicarbonate solution was added, the product was extracted with diethyl ether (100 ml) and the organic layer was washed with brine. The crude product was purified via flash chromatography to give the title compound (2.1 g, 57%) as a clear oil. 1H NMR (400 MHz, CDCl3) δ (ppm): 7.4-7.2 (m, 5H), 6.0-5.9 (m, 1H), 5.3-5.1 (m, 2H), 3.8 (s, 2H), 3.3 (d, 2H), 1.5 (bs, 1H).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
38 mg
Type
catalyst
Reaction Step One
[Compound]
Name
cyclohexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Allylbenzylamine react with bis(η5:η1-pentafulvene)titanium complexes?

A1: this compound reacts with bis(η5:η1-pentafulvene)titanium complexes via a process involving both N-H and C-H bond activation. This reaction yields 1-azabutadiene titanium complexes, specifically those featuring the CH2-terminated monoazadiene structure RN=CHCH=CH2. [] Interestingly, the reaction rate can be influenced by the substituents on the pentafulvene ligand. For instance, using bis(η5:η1-di-p-tolylpentafulvene)titanium, which possesses a less Bronsted basic Cexo center, slows down the β-C–H bond activation, enabling the detection of an agostic interaction between the titanium center and the C–H bond via NMR spectroscopy at room temperature. []

Q2: What happens when the titanium azabutadiene complexes formed from this compound are exposed to carbon monoxide?

A2: Exposing the titanium azabutadiene complexes, derived from the reaction of this compound with bis(η5:η1-pentafulvene)titanium complexes, to carbon monoxide results in a ligand exchange reaction. [] This exchange leads to the formation of titanocene dicarbonyl complexes. This observation highlights the reactivity of the azabutadiene ligand and its potential for further derivatization.

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